2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a cyclohexenone ring with a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexenone derivative with a pyrimidinone precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)succinic acid
- 2-[4-Hydroxy-α-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-methoxybenzyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
Compared to similar compounds, 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one stands out due to its unique combination of a cyclohexenone ring and a pyrimidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWOPHWFZGNJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=C(CC(CC2=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=C(CC(CC2=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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